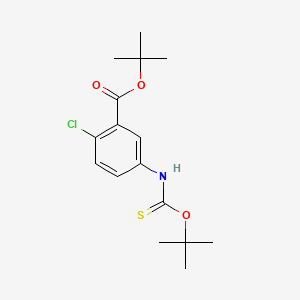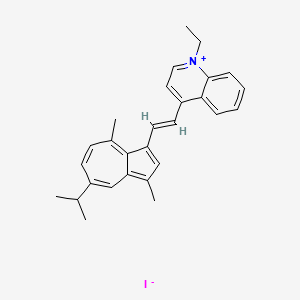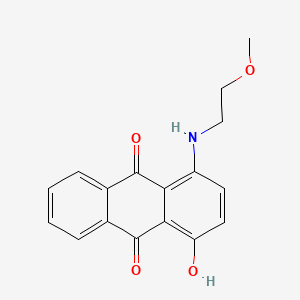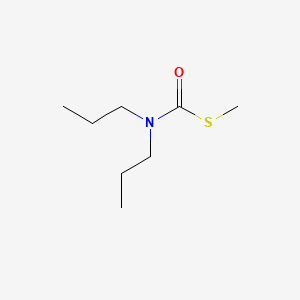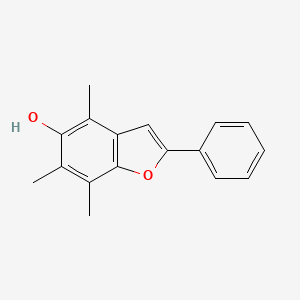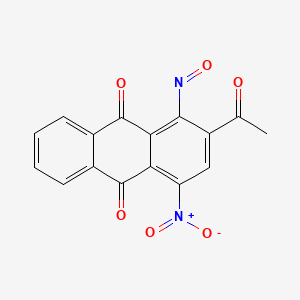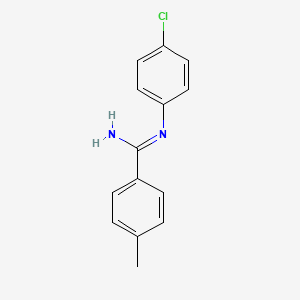
2,2'-(Naphthalene-1,4-diyl)bis(5-(1,1'-biphenyl)-4-yl-1,3,4-oxadiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Naphthalene-1,4-diyl)bis(5-(1,1’-biphenyl)-4-yl-1,3,4-oxadiazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core linked to two oxadiazole rings, each further connected to biphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-(1,1’-biphenyl)-4-yl-1,3,4-oxadiazole) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of hydrazides with aromatic carboxylic acids to form the oxadiazole rings. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Reaktionstypen
2,2'-(Naphthalin-1,4-diyl)bis(5-(1,1'-Biphenyl)-4-yl-1,3,4-oxadiazol) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder neutralem Medium.
Reduktion: LiAlH4 in wasserfreiem Ether oder NaBH4 in Methanol.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise bei der Oxidation Carbonsäuren entstehen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen an die aromatischen Ringe einführen .
Wissenschaftliche Forschungsanwendungen
2,2'-(Naphthalin-1,4-diyl)bis(5-(1,1'-Biphenyl)-4-yl-1,3,4-oxadiazol) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird für die Verwendung in der Medikamentenentwicklung und als diagnostisches Instrument untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2,2'-(Naphthalin-1,4-diyl)bis(5-(1,1'-Biphenyl)-4-yl-1,3,4-oxadiazol) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. So könnte seine potenzielle antimikrobielle Aktivität aus der Hemmung bakterieller Enzyme resultieren, während seine Antikrebswirkungen auf die Induktion von Apoptose in Krebszellen zurückzuführen sein könnten .
Wirkmechanismus
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-(1,1’-biphenyl)-4-yl-1,3,4-oxadiazole) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its potential antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,2'-(Naphthalin-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazol)
- 2,2'-(Biphenyl-4,4'-diyl)bis(5-phenyl-1,3,4-oxadiazol)
- 2,2'-(Anthracen-9,10-diyl)bis(5-phenyl-1,3,4-oxadiazol)
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2,2'-(Naphthalin-1,4-diyl)bis(5-(1,1'-Biphenyl)-4-yl-1,3,4-oxadiazol) durch seine ausgedehnte Konjugation und sein größeres aromatisches System aus. Diese einzigartige Struktur verstärkt seine elektronischen Eigenschaften, was es besonders gut für Anwendungen in optoelektronischen Geräten und der Materialwissenschaft geeignet macht .
Eigenschaften
CAS-Nummer |
85765-06-6 |
|---|---|
Molekularformel |
C38H24N4O2 |
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-5-[4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N4O2/c1-3-9-25(10-4-1)27-15-19-29(20-16-27)35-39-41-37(43-35)33-23-24-34(32-14-8-7-13-31(32)33)38-42-40-36(44-38)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-24H |
InChI-Schlüssel |
PCFFWUSPULMRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C5=CC=CC=C54)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


